4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes an ethoxy group and a benzamide moiety. The compound’s full chemical name reflects its intricate arrangement of functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is and it has a CAS number of 328118-32-7. The compound's structure features multiple aromatic rings, which contribute to its potential biological activity.
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The chemical reactivity of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide can be analyzed through various types of reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations.
Research into the biological activity of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide suggests potential therapeutic applications. Compounds with similar structures have been studied for their effects on various biological targets, including:
The synthesis of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide typically involves multi-step organic synthesis techniques. Key steps may include:
These methods require careful control of reaction conditions to optimize yield and purity.
The applications of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide span several fields:
Interaction studies involving 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide focus on its binding affinity to various biological targets. These studies typically assess:
Such studies are crucial in determining the efficacy and safety profile of the compound.
Several compounds share structural similarities with 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide, including:
The uniqueness of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide lies in its specific arrangement of ethoxy and benzamide groups, which may impart distinct electronic properties and influence its reactivity and biological activity compared to similar compounds. This structural configuration potentially enhances its selectivity for biological targets, making it a valuable candidate in drug discovery efforts.